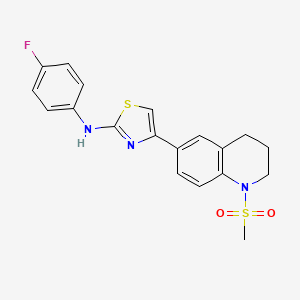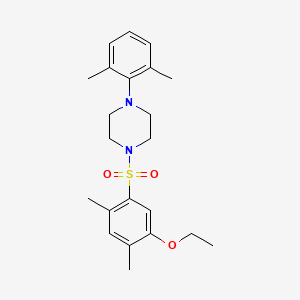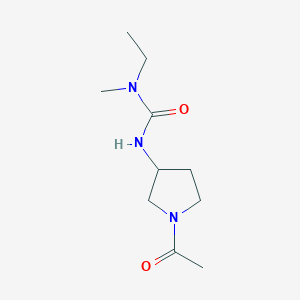![molecular formula C14H16N4OS B7644083 1-[4-(3-Phenyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]ethanone](/img/structure/B7644083.png)
1-[4-(3-Phenyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(3-Phenyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]ethanone, also known as TDPE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TDPE is a piperazine derivative that contains a thiadiazole ring, which gives it unique properties that make it useful in several scientific research applications. In
Wissenschaftliche Forschungsanwendungen
1-[4-(3-Phenyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]ethanone has been extensively studied for its potential applications in various scientific research fields. One of the most promising applications of this compound is in the field of neuroscience. This compound has been shown to have a significant effect on the central nervous system by modulating the activity of various neurotransmitters, including dopamine, serotonin, and norepinephrine. This makes it a potential candidate for the treatment of several neurological disorders, such as depression, anxiety, and schizophrenia.
This compound has also been studied for its potential applications in the field of cancer research. It has been shown to have anticancer properties by inhibiting the growth and proliferation of cancer cells. This compound achieves this by inducing apoptosis, a process of programmed cell death, in cancer cells. This makes it a potential candidate for the development of new cancer therapies.
Wirkmechanismus
1-[4-(3-Phenyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]ethanone exerts its effects on the body by modulating the activity of various neurotransmitters and receptors. It has been shown to bind to the serotonin transporter and inhibit its activity, leading to an increase in serotonin levels in the brain. This compound also binds to the dopamine transporter and inhibits its activity, leading to an increase in dopamine levels in the brain. This makes it a potential candidate for the treatment of several neurological disorders that are associated with imbalances in neurotransmitter levels.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects on the body. It has been shown to have anxiolytic and antidepressant effects in animal models, making it a potential candidate for the treatment of anxiety and depression in humans. This compound has also been shown to have antinociceptive effects, which means it can reduce pain sensitivity. This makes it a potential candidate for the development of new pain medications.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-[4-(3-Phenyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]ethanone is that it is relatively easy to synthesize and purify, making it readily available for use in scientific research studies. This compound has also been shown to have low toxicity, which makes it safe for use in animal studies. However, one of the limitations of this compound is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in humans. Additionally, more research is needed to determine the optimal dosage and administration route for this compound in humans.
Zukünftige Richtungen
There are several future directions for the study of 1-[4-(3-Phenyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]ethanone. One direction is to further explore its potential applications in the field of neuroscience. Specifically, more research is needed to determine its efficacy in treating neurological disorders such as depression, anxiety, and schizophrenia. Another direction is to further explore its potential applications in the field of cancer research. Specifically, more research is needed to determine its efficacy in inhibiting the growth and proliferation of cancer cells. Finally, more research is needed to determine the optimal dosage and administration route for this compound in humans, as well as its potential side effects.
Synthesemethoden
1-[4-(3-Phenyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]ethanone can be synthesized using a simple and efficient method that involves the reaction of 3-phenyl-1,2,4-thiadiazole-5-carboxylic acid hydrazide with 4-chloro-1-ethylpiperazine in the presence of triethylamine. The resulting compound is then treated with acetic anhydride to obtain the final product, this compound. This synthesis method has been optimized to produce high yields of pure this compound and has been widely used in various scientific research studies.
Eigenschaften
IUPAC Name |
1-[4-(3-phenyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4OS/c1-11(19)17-7-9-18(10-8-17)14-15-13(16-20-14)12-5-3-2-4-6-12/h2-6H,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCGRFBUYMMTIAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=NC(=NS2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,4-dihydro-1H-isoquinolin-2-yl-[4-(methoxymethyl)phenyl]methanone](/img/structure/B7644003.png)
![N-[4-[2-(3-fluoro-4-methylanilino)-1,3-thiazol-4-yl]phenyl]methanesulfonamide](/img/structure/B7644004.png)



![5-[2-(4-fluoroanilino)-1,3-thiazol-4-yl]-1-methyl-3H-indol-2-one](/img/structure/B7644049.png)


![(5Z)-5-[[2,5-dimethyl-1-(2-propan-2-ylpyrazol-3-yl)pyrrol-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B7644073.png)

![N-[(4-methylphenyl)carbamothioyl]cyclopropanecarboxamide](/img/structure/B7644089.png)
![N-{6-[(1-methyl-4-piperidyl)oxy]-3-pyridyl}-4-phenylbutanamide](/img/structure/B7644090.png)
![6-{[1-(3,4-difluorobenzoyl)-4-piperidyl]oxy}-N,N-dimethylnicotinamide](/img/structure/B7644094.png)
![N-[2-(1,3-benzothiazol-2-yl)ethyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide](/img/structure/B7644105.png)